molecular formula C10H9ClF3N B6216963 2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2758006-14-1

2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B6216963
CAS No.: 2758006-14-1
M. Wt: 235.6
InChI Key:
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Description

2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position and a 1-(trifluoromethyl)cyclobutyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)pyridine.

    Cyclobutylation: The introduction of the 1-(trifluoromethyl)cyclobutyl group is achieved through a cyclobutylation reaction. This step involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable cyclobutylating agent under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases such as potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, oxidized or reduced derivatives, and coupled products with extended carbon chains.

Scientific Research Applications

2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Lacks the cyclobutyl group, making it less sterically hindered.

    2-chloro-3-(trifluoromethyl)pyridine: The trifluoromethyl group is positioned differently, affecting its reactivity.

    2-chloro-5-(trifluoromethyl)cyclopentylpyridine: Contains a cyclopentyl group instead of a cyclobutyl group, altering its chemical properties.

Uniqueness

2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of the 1-(trifluoromethyl)cyclobutyl group, which imparts distinct steric and electronic effects

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine involves the reaction of 2-chloro-5-bromopyridine with 1-(trifluoromethyl)cyclobutene in the presence of a palladium catalyst.", "Starting Materials": [ "2-chloro-5-bromopyridine", "1-(trifluoromethyl)cyclobutene", "Palladium catalyst" ], "Reaction": [ "The 2-chloro-5-bromopyridine is reacted with 1-(trifluoromethyl)cyclobutene in the presence of a palladium catalyst.", "The reaction mixture is heated to a temperature of 100-120°C for several hours.", "The resulting product is then purified using column chromatography to obtain 2-chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine." ] }

CAS No.

2758006-14-1

Molecular Formula

C10H9ClF3N

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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